

A Comparative Spectroscopic Analysis of 5-Bromo-2-ethylpyridine and Its Derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-ethylpyridine

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **5-Bromo-2-ethylpyridine** and its key derivatives, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the spectroscopic properties of **5-Bromo-2-ethylpyridine** and its derivatives, offering valuable insights for the identification, characterization, and application of these compounds in various scientific and pharmaceutical contexts. While experimental spectra for **5-Bromo-2-ethylpyridine** are not readily available in public databases, this guide leverages data from closely related analogs and derivatives to predict and understand its spectroscopic behavior.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Bromo-2-ethylpyridine** and its derivatives. The data for **5-Bromo-2-ethylpyridine** is predicted based on the analysis of its structural analogs.

Table 1: ^1H NMR Spectroscopic Data (Predicted for **5-Bromo-2-ethylpyridine**)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	d	1H	H-6
~7.7	dd	1H	H-4
~7.1	d	1H	H-3
~2.8	q	2H	-CH ₂ -
~1.3	t	3H	-CH ₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted for **5-Bromo-2-ethylpyridine**)

Chemical Shift (δ , ppm)	Assignment
~162	C-2
~150	C-6
~140	C-4
~122	C-3
~118	C-5
~30	-CH ₂ -
~14	-CH ₃

Table 3: Comparative Spectroscopic Data of 5-Bromo-2-substituted-pyridines

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	IR (cm^{-1})	Mass Spec. (m/z)
5-Bromo-2-methylpyridine	8.55 (d, 1H), 7.68 (dd, 1H), 7.05 (d, 1H), 2.51 (s, 3H)	-	-	171/173 [M] ⁺
2-Acetyl-5-bromopyridine	8.80 (d, 1H), 8.37 (dd, 1H), 7.01 (d, 1H), 2.58 (s, 3H)[1]	197.2, 150.1, 142.2, 138.9, 121.8, 26.4[1]	~1680 (C=O)[1]	199/201 [M] ⁺
5-Bromo-2-vinylpyridine	-	-	-	183/185 [M] ⁺
5-Bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide	-	-	-	244/246 [M] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Data Acquisition:**

- Transfer the solution to a 5 mm NMR tube.
- Insert the tube into the spectrometer's probe.
- Tune and shim the instrument to achieve a homogeneous magnetic field.
- Acquire the ^1H spectrum using a standard pulse sequence.
- Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Perform phase and baseline corrections.
 - Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

- Sample Preparation:
 - For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.
 - For liquids: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the prepared sample in the spectrometer's beam path.

- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. The region from 3600–1200 cm^{-1} is often referred to as the functional group region, while the 1200–600 cm^{-1} range is known as the "fingerprint" region, which is unique for each compound.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

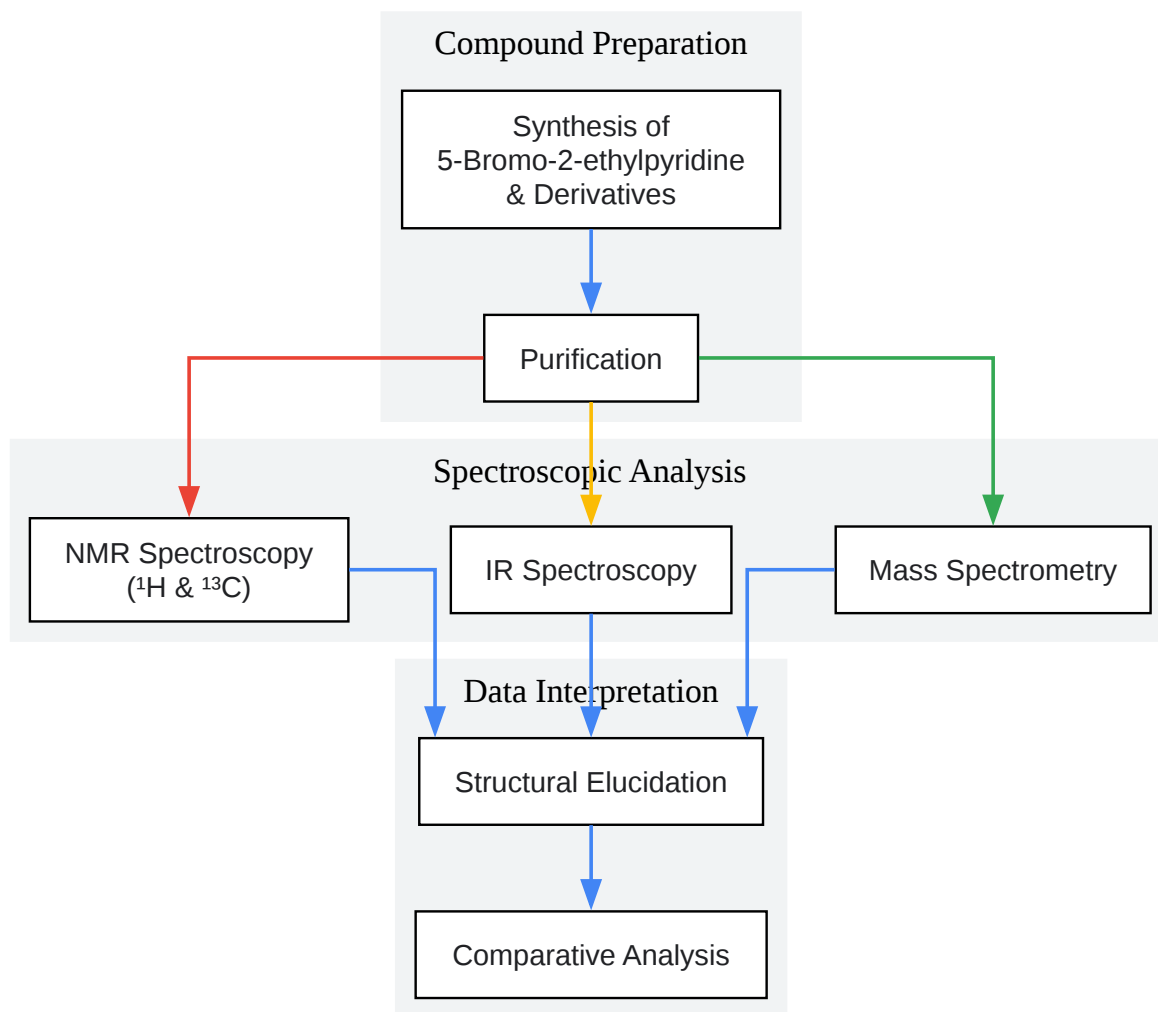
Instrumentation: A mass spectrometer, commonly with an electrospray ionization (ESI) or electron ionization (EI) source.

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source. For ESI, the sample is typically dissolved in a suitable solvent and infused or injected via an LC system. For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph.
- Ionization: Generate gas-phase ions from the sample molecules.
- Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate a mass spectrum. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M^+ and $M+2$) is expected, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.

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References

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